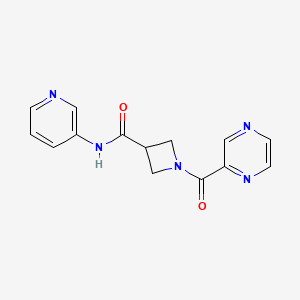

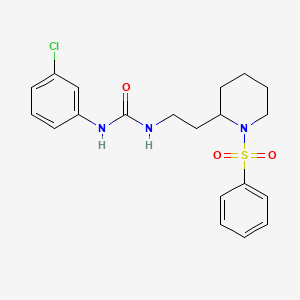

1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be related to a class of molecules that have been studied for their anti-tubercular activity . These molecules are derivatives of N-(pyridin-2-yl)amides .

Synthesis Analysis

In a related work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Researchers have developed methods for synthesizing a variety of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, leveraging compounds like "1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide" as intermediates or starting points. These synthesized compounds are further characterized and evaluated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis of Heterocycles : Novel approaches to synthesizing heterocycles, including pyrazolo[1,5-a]pyrimidine and isoxazole derivatives, have been explored. These compounds, often incorporating N-methylphthalimide moieties, demonstrate varied biological activities, primarily focusing on antimicrobial and antifungal effects. Representative compounds have shown moderate to strong activity against specific strains like Aspergillus niger (Al-Omran & El-Khair, 2005).

Antimicrobial and Antimycobacterial Activities : Research into nicotinic acid hydrazide derivatives has highlighted their antimicrobial and antimycobacterial potentials. The synthesis of these derivatives involves various reactions leading to compounds that are tested for their activity against mycobacteria, showing promise as antimycobacterial agents (Sidhaye et al., 2011).

Cytotoxicity Studies : Certain newly synthesized compounds, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for identifying potential anticancer compounds (Hassan et al., 2014).

Halogen Bonding in Arylpyrazinamides : Investigation into the strengthening of N⋯X halogen bonding via nitrogen substitution in arylpyrazinamides has provided insights into the electronic effects of halogen substituents. This research could influence the design of molecules with enhanced halogen bonding, potentially impacting molecular recognition and materials science (Khavasi et al., 2014).

Enaminone-Based Synthesis for Antitumor and Antimicrobial Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. This line of research demonstrates the utility of enaminone intermediates in developing compounds with significant biological activities (Riyadh, 2011).

properties

IUPAC Name |

1-(pyrazine-2-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-13(18-11-2-1-3-15-6-11)10-8-19(9-10)14(21)12-7-16-4-5-17-12/h1-7,10H,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAWXXRWZDPJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)

![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)

![5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2451551.png)

![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)

![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)

![[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine](/img/structure/B2451563.png)

![Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate](/img/structure/B2451565.png)

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)